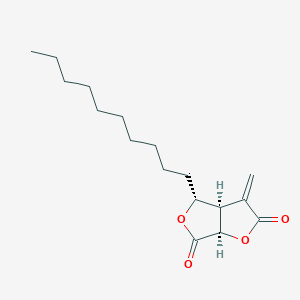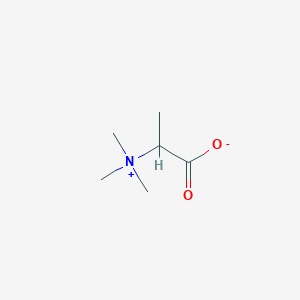
Methylbetain
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine betaine is an alanine derivative.
Aplicaciones Científicas De Investigación
Attenuation of Atherosclerotic Lesions
Betaine, a compound related to Methylbetain, has been shown to reduce atherosclerotic lesions in apolipoprotein E-deficient mice. This suggests that despite exacerbating hyperlipidemia, betaine may exert anti-atherogenic effects by inhibiting aortic inflammatory responses mediated by TNF-α (Shiwei Lv et al., 2009).
Epigenetic Mechanism in Diabetic Neuropathy
A study investigated the role of DNA methylation, an epigenetic mechanism, in the pathogenesis of diabetic neuropathy. The research showed different DNA methylation profiles in patients with Type 1 Diabetes Mellitus with autonomic neuropathy, indicating the role of epigenetic mechanisms in the development of chronic complications of diabetes (J. Gastoł et al., 2020).
Antihyperglycemic Activity and Antidiabetic Effect
Methyl caffeate, isolated from Solanum torvum Swartz. fruit, exhibited antihyperglycemic effects and potential as an oral antidiabetic drug. The study demonstrated its influence on blood glucose levels, body weight, and various biochemical parameters in diabetic rats (G. R. Gandhi et al., 2011).
Endocrine Disruptor Effects on Epigenetic Alterations
Exposure to Methoxychlor, an endocrine disruptor, can lead to epigenetic alterations in adult ovarian genes. This study highlights the impact of environmental factors on epigenetic programming and adult-onset diseases, specifically through DNA methylation changes (A. Zama & M. Uzumcu, 2009).
Diabetes and Epigenetic Dysregulation
Research on the role of DNA methylation in metabolic memory phenomena associated with diabetic retinopathy emphasized the dynamic nature of DNA and its role in regulating gene expression linked to retinal mitochondrial homeostasis. This study contributes to understanding the progression of diabetic retinopathy and the role of epigenetics in diabetes (M. Mishra & R. Kowluru, 2016).
Propiedades
Nombre del producto |
Methylbetain |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 |
Clave InChI |
CJKONRHMUGBAQI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])[N+](C)(C)C |
SMILES canónico |
CC(C(=O)[O-])[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




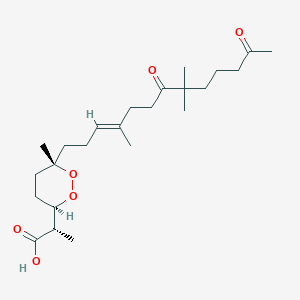
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
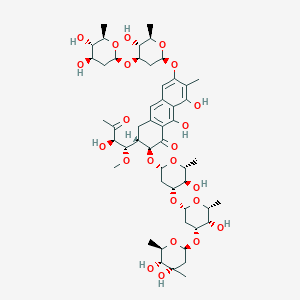
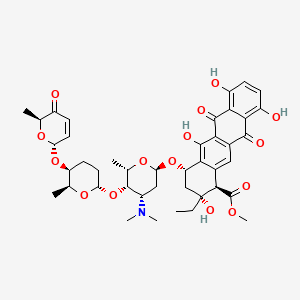
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)

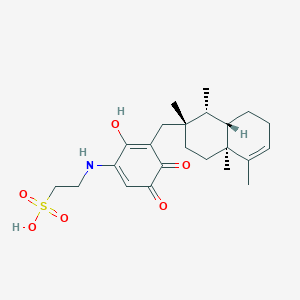

amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
